![molecular formula C31H32O4 B1588969 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] CAS No. 20837-68-7](/img/structure/B1588969.png)
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]
概要
説明
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is a chemical compound with the molecular formula C₃₄H₃₄O₄ and a molecular weight of 468.58 g/mol[_{{{CITATION{{{1{CAS 20837-68-7 2,2'-Methylenebis [6- (2-hydroxy-5-methylbenzyl)-p ...](https://materials.alfachemic.com/product/2-2-methylenebis-6-2-hydroxy-5-methylbenzyl-p-cas-20837-68-7-12230.html). It is also known by its CAS number 20837-68-7[{{{CITATION{{{_1{CAS 20837-68-7 2,2'-Methylenebis 6- (2-hydroxy-5-methylbenzyl)-p .... This compound is a bisphenol, meaning it contains two phenolic groups, and is used in various industrial applications, particularly in the production of high-performance polymers.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and p-cresol in the presence of a strong acid catalyst such as hydrochloric acid[_{{{CITATION{{{2{Alfa Chemistry Materials 2,2'-Methylenebis6-(2-hydroxy-5-methylbenzyl ...[{{{CITATION{{{_3{2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] - Biosynth](https://www.biosynth.com/p/FM62776/20837-68-7-22-methylenebis6-2-hydroxy-5-methylbe). The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The process may also involve the use of solvent systems to facilitate the reaction and subsequent purification steps to isolate the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the phenolic groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the phenolic groups can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce dihydroxy derivatives.
Substitution: Substitution reactions can result in the formation of alkylated or acylated derivatives.
科学的研究の応用
2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is used in various scientific research applications, including:
Chemistry: It serves as a monomer in the production of high-performance polymers, such as polyimides and polyesters.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of advanced materials with improved mechanical and thermal properties.
作用機序
The mechanism by which 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] exerts its effects depends on its specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing the structural integrity and thermal stability of the resulting materials. The molecular targets and pathways involved include the formation of covalent bonds between polymer chains, leading to the creation of robust networks.
類似化合物との比較
Bisphenol A (BPA)
Bisphenol S (BPS)
Bisphenol F (BPF)
Uniqueness: 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] is unique in its structure, containing two hydroxyl groups on the benzyl rings, which provide enhanced reactivity and versatility compared to other bisphenols. This structural feature allows for the formation of more stable and high-performance polymers.
特性
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-5-methylphenyl)methyl]-5-methylphenyl]methyl]-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4/c1-18-5-7-28(32)22(9-18)15-24-11-20(3)13-26(30(24)34)17-27-14-21(4)12-25(31(27)35)16-23-10-19(2)6-8-29(23)33/h5-14,32-35H,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZIVFRHLSSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)CC3=CC(=CC(=C3O)CC4=C(C=CC(=C4)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452845 | |
| Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20837-68-7 | |
| Record name | 2,2'-{Methylenebis[(2-hydroxy-5-methyl-3,1-phenylene)methylene]}bis(4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


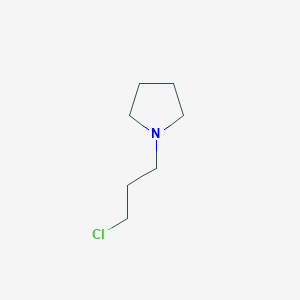
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
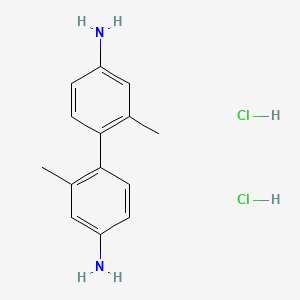
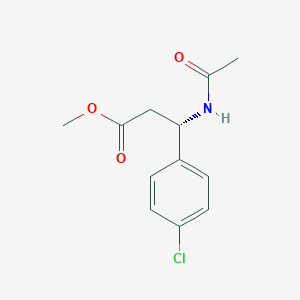
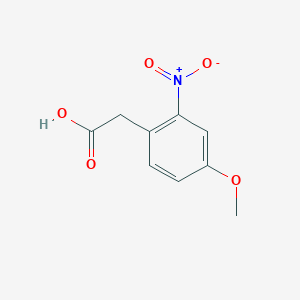
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
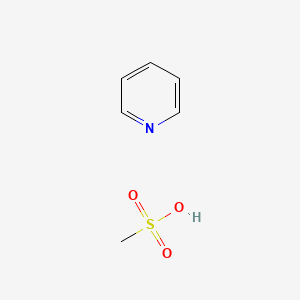


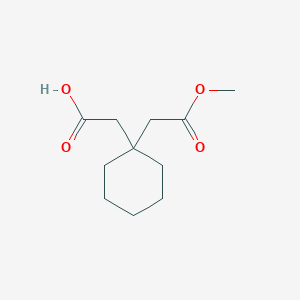
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)

